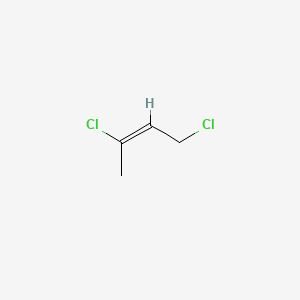

2-Butene, 1,3-dichloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butene, 1,3-dichloro- is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is primarily used in organic synthesis. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the chlorine atoms around the double bond.

Synthetic Routes and Reaction Conditions:

Hydrochlorination of 2-chloro-1,3-butadiene: This method involves the addition of hydrochloric acid to 2-chloro-1,3-butadiene in the presence of a copper chloride catalyst.

Thermal Cracking: Another method involves the thermal cracking of crude 1,3-dichloro-2-butene.

Industrial Production Methods: The industrial production of 2-Butene, 1,3-dichloro- typically involves the hydrochlorination process mentioned above. This method is preferred due to its efficiency and the high yield of the desired product.

Types of Reactions:

Substitution Reactions: 2-Butene, 1,3-dichloro- can undergo substitution reactions where the chlorine atoms are replaced by other groups.

Addition Reactions: This compound can also participate in addition reactions, such as the addition of hydrogen chloride to form 1-chloro-2-butene.

Common Reagents and Conditions:

Sodium Amide: Used in substitution reactions to replace chlorine atoms.

Hydrogen Chloride: Used in addition reactions to add across the double bond.

Major Products:

1-Chloro-1,3-butadiene: Formed from substitution reactions.

1-Chloro-2-butene: Formed from addition reactions.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Intermediate in Steroid Production

2-Butene, 1,3-dichloro- is primarily used as an intermediate in the synthesis of 19-nortestosterone steroids. These steroids are significant in medical applications, including hormone replacement therapy and contraceptive formulations .

2. Synthesis of Chloroprene

The compound plays a crucial role in the polymerization process of chloroprene, which is used to produce neoprene rubber. Neoprene is widely utilized in various applications such as wetsuits, gaskets, and adhesives due to its excellent chemical stability and flexibility .

3. Production of Pesticides

It has been utilized in the formulation of DDB (a pesticide), which consists of a mixture including 1,3-dichloro-2-butene. This application highlights its role in agricultural chemistry .

Research Applications

1. Precursor for Synthetic Reactions

Recent studies have demonstrated that 2-butene, 1,3-dichloro- serves as a precursor for generating various synthetic intermediates. For instance, it can be converted into dianionic synthons or dipolar species for further chemical transformations . This versatility makes it valuable for organic chemists seeking to develop new compounds.

2. Toxicological Studies

Research has also focused on the toxicological aspects of 2-butene, 1,3-dichloro-. Studies indicate that exposure to this compound can lead to significant health risks such as respiratory distress and skin irritation . Understanding these effects is crucial for developing safety protocols in industrial settings.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Butene, 1,3-dichloro- involves its ability to undergo various chemical reactions due to the presence of the double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These reactions enable the compound to act as an intermediate in the synthesis of other chemicals and polymers.

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-butene: This compound has chlorine atoms in the terminal positions and is more toxic compared to 2-Butene, 1,3-dichloro-.

3,4-Dichlorobutene-1: This compound has only one terminal chlorine atom and is less toxic than 1,4-Dichloro-2-butene.

Uniqueness: 2-Butene, 1,3-dichloro- is unique due to its specific arrangement of chlorine atoms and the double bond, which allows it to participate in a variety of chemical reactions. Its ability to act as an intermediate in the synthesis of important industrial chemicals and polymers highlights its significance in organic chemistry.

Biologische Aktivität

2-Butene, 1,3-dichloro- (also known as 1,3-Dichloro-2-butene) is a chlorinated organic compound with significant industrial applications, particularly in the synthesis of various chemicals and as an intermediate in the production of steroids. Understanding its biological activity is crucial due to its potential health effects and environmental implications.

- Chemical Formula : C4H6Cl2

- Molecular Weight : 110.99 g/mol

- Physical State : Clear to straw-colored liquid

- Density : 1.161 g/cm³

- Boiling Point : 131 °C

- Solubility : Insoluble in water; soluble in organic solvents like acetone and ethanol .

Biological Activity Overview

The biological activity of 1,3-Dichloro-2-butene has been studied primarily in toxicological contexts. Its effects on various biological systems include:

Toxicological Effects

- Acute Toxicity :

- Irritation and Sensitization :

- Mutagenicity :

Case Studies

Several studies have documented the effects of 1,3-Dichloro-2-butene on laboratory animals:

- Study on Rats and Rabbits : Rats exposed to concentrations of 100 mg/m³ for six hours exhibited significant changes in blood chemistry and liver function, indicating systemic toxicity .

- Subchronic Exposure Study : In a study where animals were exposed for extended periods (6 hours/day for up to six months), significant histopathological changes were observed in the lungs and heart tissue, underscoring the compound's potential for long-term health effects .

Environmental Impact

The compound can enter the environment through waste streams during its production or use. It hydrolyzes in moist soil and water with a half-life of approximately 3.2 days at 25°C, which raises concerns about its persistence and potential bioaccumulation in aquatic systems .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | CNS effects at high concentrations; skin irritant |

| Chronic Effects | Pulmonary damage; organ necrosis after prolonged exposure |

| Mutagenicity | Not mutagenic in Ames test |

| Environmental Fate | Hydrolyzes rapidly; potential for environmental contamination |

Eigenschaften

CAS-Nummer |

926-57-8 |

|---|---|

Molekularformel |

C4H6Cl2 |

Molekulargewicht |

124.99 g/mol |

IUPAC-Name |

(E)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |

InChI-Schlüssel |

WLIADPFXSACYLS-DUXPYHPUSA-N |

SMILES |

CC(=CCCl)Cl |

Isomerische SMILES |

C/C(=C\CCl)/Cl |

Kanonische SMILES |

CC(=CCCl)Cl |

Siedepunkt |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

Dichte |

1.161 Relative density (water = 1): 1.2 |

Flammpunkt |

27 °C 80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

Key on ui other cas no. |

7415-31-8 926-57-8 |

Physikalische Beschreibung |

Liquid Clear to straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Flammable; Acute Toxic; Irritant |

Löslichkeit |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

Synonyme |

1,3-dichloro-2-butene |

Dampfdichte |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

Dampfdruck |

12.6 [mmHg] Vapor pressure, kPa at 25 °C: 1.33 |

Herkunft des Produkts |

United States |

Q1: What are the primary synthetic applications of 1,3-Dichlorobut-2-ene?

A1: 1,3-Dichlorobut-2-ene serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, it is utilized in the preparation of:

- 2-Methylbenzo[b]furans: Researchers successfully synthesized a series of 2-methylbenzo[b]furans by first reacting 1,3-dichlorobut-2-ene with phenols to yield aryl 2-chloroprop-2-enyl ethers, followed by Claisen rearrangement and acid-catalyzed cyclization. []

- 2-Methylbenzo[b]thiophens: Similar to the synthesis of 2-methylbenzo[b]furans, 1,3-dichlorobut-2-ene reacts with thiophenols, ultimately leading to the formation of 2-methylbenzo[b]thiophens upon heating in N,N-diethylaniline. []

- 4-Methyl-2H-chromenes: The reaction of 1,3-dichlorobut-2-ene with phenol can also be directed towards the formation of 4-methyl-2H-chromenes through a thermal cyclization process. []

- Vinyl acetylene: 1,3-Dichlorobut-2-ene undergoes dehydrochlorination in the presence of caustic potassium and ethylene glycol to yield commercially valuable vinyl acetylene. []

Q2: How does the regioselectivity of 1,3-dichlorobut-2-ene in cycloaddition reactions influence product formation?

A: The reaction of 1,3-dichlorobut-2-ene with nitrile oxides in [3+2] cycloaddition reactions exhibits regioselectivity, leading to mixtures of 4-(chloromethyl)isoxazoles and 5-(chloromethyl)isoxazoles. The product ratio is influenced by steric hindrance at the terminal carbon of the alkene double bond. Notably, the resulting regioisomers display different dehydrochlorination properties, potentially influencing subsequent synthetic steps. []

Q3: Can you elaborate on the use of 1,3-dichlorobut-2-ene in synthesizing sulfur-containing compounds?

A: 1,3-Dichlorobut-2-ene reacts with organic dichalcogenides in the presence of hydrazine hydrate and alkali to afford various sulfur-containing compounds. While specific examples were not provided in the abstract, this reaction highlights the versatility of 1,3-dichlorobut-2-ene in accessing diverse chalcogenated derivatives. []

Q4: Beyond heterocycles, what other applications does 1,3-dichlorobut-2-ene have in organic synthesis?

A: 1,3-Dichlorobut-2-ene serves as a model compound for studying the phenylation of polyvinyl chloride (PVC) using triphenylaluminum. The reaction aims to replace labile allylic chlorines in PVC with more stable phenyl groups, thereby improving its heat stability. Researchers investigated the reaction mechanism and kinetics using 1,3-dichlorobut-2-ene as a simplified representation of the allylic chloride moieties present in PVC. []

Q5: Are there computational studies available on the reactivity of 1,3-dichlorobut-2-ene?

A: Quantum chemical calculations were employed to investigate the reaction mechanism of 1,3-dichlorobut-2-ene with ethane-1,2-dithiol in a hydrazine hydrate-KOH system. [] These calculations likely provided insights into the reaction pathway and energetics, although the abstract doesn't delve into specific findings.

Q6: How does the industrial production of vinyl acetylene from 1,3-dichlorobut-2-ene impact its availability and cost-effectiveness as a reagent?

A: The development of a low-tonnage production process for vinyl acetylene based on the dehydrochlorination of 1,3-dichlorobut-2-ene suggests its potential availability on a larger scale. [] This process could potentially make 1,3-dichlorobut-2-ene a more accessible and cost-effective starting material for various synthetic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.